1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group, a phenylethyl group, and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 1-(4-chlorophenyl)-2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 3-iodobenzoate moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ether.
Oxidation: Performed in acidic or basic aqueous solutions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 1-(4-chlorophenyl)-2-hydroxy-2-phenylethyl 3-iodobenzoate.
Oxidation: Formation of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl 3-carboxybenzoate.
Scientific Research Applications
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of novel materials with unique optical and electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 4-iodobenzoate
- 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 2-iodobenzoate
- 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-bromobenzoate
Uniqueness
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is unique due to the presence of the iodine atom at the 3-position of the benzoate moiety. This specific positioning of the iodine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substitutions or positional isomers .
Properties
Molecular Formula |
C21H14ClIO3 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 3-iodobenzoate |
InChI |
InChI=1S/C21H14ClIO3/c22-17-11-9-15(10-12-17)20(19(24)14-5-2-1-3-6-14)26-21(25)16-7-4-8-18(23)13-16/h1-13,20H |
InChI Key |
GVRWXKOYBWKOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.